![molecular formula C8H14N6O2 B3006652 N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-79-3](/img/structure/B3006652.png)
N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the nitro, amino, and dimethylaminoethyl groups. These groups could potentially participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the pyrimidine ring less reactive towards electrophilic aromatic substitution reactions. The amino groups could potentially participate in acid-base reactions .Scientific Research Applications
Drug and Gene Delivery Systems
The compound’s structure allows for the creation of cationic amphiphilic copolymers which can form micelles in aqueous media. These micelles can be loaded with drugs and DNA for co-delivery to target cells . This dual delivery system is particularly promising for cancer therapy, where the synergistic effect of drug and gene delivery could significantly improve treatment outcomes.
Nanogel Drug Release
Interpenetrating polymer network nanogels can be synthesized using this compound. These nanogels have shown potential for the controlled release of anticancer drugs like doxorubicin (DOX) . The ability to fine-tune the release rate of drugs makes these nanogels an exciting area of research for improving the efficacy of chemotherapy.
Cationic Polymer Applications
As a monomer, this compound is used to produce cationic polymers . These polymers have a wide range of applications, including acting as flocculants, coagulants, dispersants, and stabilizers . Their charged nature allows them to interact with various substances, making them versatile in different industrial and environmental processes.
Synthesis of Polymersomes
Polymersomes, robust alternatives to liposomes, can be created from diblock copolymers of this compound. These polymersomes are responsive to pH and temperature, making them suitable for use as drug delivery systems or nanoreactors . Their stability and responsiveness to environmental conditions are key for their application in targeted therapies.
Biomedical Nanomaterials
The compound is integral in the synthesis of star-shaped polymers which can be used for creating nanomaterials with applications in biomedical fields . These materials can be designed to respond to specific stimuli, making them useful for targeted drug delivery and gene therapy.
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis. It is used in the production of various pharmaceuticals, demonstrating its importance in the synthesis of complex molecules . Its role as an intermediate showcases its versatility and utility in the broader field of chemical synthesis.
Safety and Hazards
properties
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O2/c1-13(2)4-3-10-8-6(14(15)16)7(9)11-5-12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWAEXUHNLEMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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